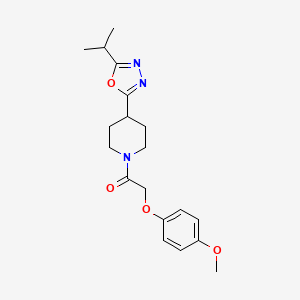
N-(2,3-dichlorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dichlorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide, also known as DCM, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. In
Mecanismo De Acción
The mechanism of action of N-(2,3-dichlorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is not fully understood. However, it has been suggested that N-(2,3-dichlorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide exerts its anticancer activity through the inhibition of tubulin polymerization, which is essential for cell division. N-(2,3-dichlorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide has also been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide has been shown to exhibit cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. N-(2,3-dichlorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-(2,3-dichlorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(2,3-dichlorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is its potential as a lead compound for the development of new anticancer drugs. N-(2,3-dichlorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide has also been shown to exhibit good solubility in various organic solvents, which makes it easy to handle in the laboratory. However, one of the limitations of N-(2,3-dichlorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is its low aqueous solubility, which can hinder its bioavailability and limit its potential as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on N-(2,3-dichlorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide. One direction is to explore the structure-activity relationship of N-(2,3-dichlorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide and its derivatives to identify more potent anticancer agents. Another direction is to investigate the potential of N-(2,3-dichlorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide as a scaffold for the development of new materials with unique properties. Additionally, the development of new synthetic methods for N-(2,3-dichlorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide and its derivatives can also be a future direction for research.
Métodos De Síntesis
The synthesis of N-(2,3-dichlorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide involves the reaction of 2,3-dichlorophenyl isocyanate with 4-(thiophen-2-ylmethyl)morpholine-3-carboxylic acid in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(2,3-dichlorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, N-(2,3-dichlorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide has been shown to exhibit promising anticancer activity against various cancer cell lines. In material science, N-(2,3-dichlorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide has been used as a building block for the synthesis of various organic materials such as polymers and dendrimers. In organic synthesis, N-(2,3-dichlorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide has been used as a key intermediate in the synthesis of various biologically active compounds.
Propiedades
IUPAC Name |
N-(2,3-dichlorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3S/c17-11-4-1-5-12(15(11)18)19-16(22)13-8-23-9-14(21)20(13)7-10-3-2-6-24-10/h1-6,13H,7-9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYARIRLYMNMTJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CS2)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(1R,3R)-rel-3-hydroxycyclopentyl]acetate](/img/structure/B2622351.png)
![8-(3,5-diethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1-[2-(piperidin-1-yl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2622353.png)
![7-Bromo-3-(difluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2622354.png)
![2-Methyl-4-[[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2622355.png)
![1-(3,4-dimethylphenyl)-8-ethoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2622357.png)
![N'-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-thiophenecarbohydrazide](/img/structure/B2622359.png)

![2-Chloro-1-(7-oxa-12-azadispiro[2.0.54.33]dodecan-12-yl)ethanone](/img/structure/B2622361.png)
![2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2622363.png)
![N-(2-(dimethylamino)ethyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2622365.png)
![2-(cinnamylthio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2622368.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-furamide](/img/structure/B2622370.png)

![3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-5-(2-oxo-2-piperidin-1-ylethyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2622374.png)